(2-Cyclobutylpyrimidin-5-yl)methanamine
Description
(2-Cyclobutylpyrimidin-5-yl)methanamine is a pyrimidine derivative featuring a cyclobutyl substituent at the 2-position and a methanamine group at the 5-position of the pyrimidine ring. Pyrimidines are aromatic heterocycles with two nitrogen atoms, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. The cyclobutyl group introduces steric bulk and conformational strain, which may influence the compound’s physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2-cyclobutylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C9H13N3/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4,10H2 |
InChI Key |
IWICIBGRXCJJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutylpyrimidin-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutylpyrimidine with formaldehyde and ammonia, followed by reduction to yield the desired methanamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of (2-Cyclobutylpyrimidin-5-yl)methanamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclobutylpyrimidin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(2-Cyclobutylpyrimidin-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Cyclobutylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2-Methylpyrimidin-5-yl)methanamine
This compound (CAS 14273-46-2) is a structural analog where the cyclobutyl group is replaced by a methyl group. Key comparisons include:
The cyclobutyl group increases molecular weight and lipophilicity, which may reduce aqueous solubility compared to the methyl analog. This could impact bioavailability in biological systems .
Benzenemethanamine (Benzylamine)
A simpler aromatic amine, benzenemethanamine, lacks the pyrimidine ring and nitrogen heteroatoms. Its smaller structure and absence of ring strain result in higher volatility and solubility in polar solvents.
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine
This compound (studied for effects on wheat germination) shares the methanamine moiety but incorporates a benzimidazole ring and chlorophenyl group. The benzimidazole’s planar structure contrasts with the strained cyclobutyl-pyrimidine system, suggesting divergent electronic and steric profiles. Biological activity differences highlight the role of substituents in modulating function .
Key Research Findings and Implications
Steric and Electronic Effects :
- The cyclobutyl group’s strain may enhance reactivity or conformational flexibility compared to unstrained analogs like the methyl derivative.
- Increased lipophilicity could improve membrane permeability but reduce solubility, a trade-off critical for drug design .
Biological Relevance :
- Pyrimidine derivatives often target enzymes or receptors requiring aromatic stacking (e.g., kinase inhibitors). The cyclobutyl group’s bulk might sterically hinder or enhance such interactions .
Synthetic Challenges :
- Cyclobutyl-substituted pyrimidines may require specialized synthetic routes due to ring strain, unlike simpler methyl or phenyl analogs .
Biological Activity
(2-Cyclobutylpyrimidin-5-yl)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(2-Cyclobutylpyrimidin-5-yl)methanamine is characterized by its unique pyrimidine ring structure, which contributes to its biological properties. The compound's molecular formula is CHN, and it possesses a cyclobutyl group that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to (2-Cyclobutylpyrimidin-5-yl)methanamine exhibit significant anticancer properties. For instance, derivatives of pyrimidines have demonstrated cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | HCT116 | 15 | Cell cycle arrest |
| (2-Cyclobutylpyrimidin-5-yl)methanamine | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial effects of (2-Cyclobutylpyrimidin-5-yl)methanamine have also been explored. Studies show that similar compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth is likely due to its interaction with bacterial cell membranes or essential metabolic pathways.
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Enzyme Inhibition
Another significant aspect of (2-Cyclobutylpyrimidin-5-yl)methanamine's biological activity is its potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states.
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 70% |
| Urease | 85% |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of (2-Cyclobutylpyrimidin-5-yl)methanamine on A549 cells. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further investigations into the apoptotic pathways revealed activation of caspases and PARP cleavage.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of pyrimidine derivatives, including (2-Cyclobutylpyrimidin-5-yl)methanamine. The study highlighted its effectiveness against multidrug-resistant strains, suggesting that it could be a candidate for developing new antibiotics.
- Enzyme Inhibition Mechanism : Inhibitory assays demonstrated that the compound effectively inhibits AChE, which is relevant for treating conditions like Alzheimer's disease. Molecular docking studies provided insights into the binding interactions between the compound and the enzyme's active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
